molecular formula C12H17BN2O4 B12968661 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Cat. No.: B12968661
M. Wt: 264.09 g/mol
InChI Key: KVDZUCSQQBHATH-UHFFFAOYSA-N
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Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinic acid moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid typically involves the borylation of 2-amino-5-bromonicotinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halides such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, facilitating the formation of boron-oxygen or boron-nitrogen bonds. This interaction is crucial in its application in boron neutron capture therapy, where the compound accumulates in cancer cells and captures neutrons, leading to the release of high-energy particles that destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyridine-5-boronic acid pinacol ester
  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 6-Aminopyridine-3-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is unique due to its nicotinic acid moiety, which enhances its ability to participate in a broader range of chemical reactions. Its structure also allows for better stability and solubility in various solvents, making it more versatile in different applications.

Properties

Molecular Formula

C12H17BN2O4

Molecular Weight

264.09 g/mol

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-8(10(16)17)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15)(H,16,17)

InChI Key

KVDZUCSQQBHATH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)O

Origin of Product

United States

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